molecular formula C20H19N3O3 B3010759 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide CAS No. 1903386-34-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide

Cat. No.: B3010759
CAS No.: 1903386-34-4
M. Wt: 349.39
InChI Key: WJAWPIKPNXWDFO-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, which is crucial for DNA repair processes

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathways. When PARP1 is inhibited, the single-strand DNA break repair processes are disrupted . This disruption can lead to the accumulation of DNA damage, which can induce cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Result of Action

The result of the compound’s action is the disruption of DNA repair processes due to the inhibition of PARP1 . This disruption can lead to the accumulation of DNA damage, potentially inducing cell death in certain types of cells, such as cancer cells.

Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21H19N3O3C_{21}H_{19}N_{3}O_{3}
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 2034456-37-4

The structure includes a benzo[f][1,4]oxazepin moiety linked to an indolizine carboxamide group, which may contribute to its diverse biological activities.

1. Histone Deacetylase (HDAC) Inhibition

Research indicates that compounds with similar structures to this compound may exhibit HDAC inhibition. HDACs are crucial targets in cancer therapy as they regulate gene expression and cell cycle progression. The presence of the benzoxazepin ring system suggests potential for HDAC inhibition.

2. Antimicrobial Activity

Indolizine derivatives have been reported to possess significant antimicrobial properties. For instance, a study on related indolizine compounds showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of functional groups at various positions on the indolizine core can significantly alter the biological activity of these compounds .

3. Neuroprotective Effects

Compounds derived from oxazepines have been investigated for their neuroprotective effects. These properties are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Preliminary studies suggest that derivatives of this compound may offer protective effects against neuronal damage.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity Target IC50/ED50 Values Reference
HDAC InhibitionHistone DeacetylasesNot specified,
Antimicrobial ActivityStaphylococcus aureusNot specified
NeuroprotectionNeuronal cellsNot specified

Case Study 1: HDAC Inhibition

A study investigating various oxazepine derivatives found that certain modifications led to enhanced HDAC inhibitory activity. While specific data for this compound is limited, the structural similarity suggests potential efficacy in this area.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of indolizine derivatives, several compounds demonstrated significant antibacterial activity against clinically relevant pathogens. The study highlighted the importance of substituent variations in enhancing antimicrobial potency.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-19-14-26-18-7-2-1-5-15(18)12-23(19)10-8-21-20(25)16-11-17-6-3-4-9-22(17)13-16/h1-7,9,11,13H,8,10,12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAWPIKPNXWDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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